molecular formula C28H23FN2O7 B2467219 N-(3,5-dimethoxyphenyl)-2-[8-(4-fluorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide CAS No. 866588-67-2

N-(3,5-dimethoxyphenyl)-2-[8-(4-fluorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide

Cat. No.: B2467219
CAS No.: 866588-67-2
M. Wt: 518.497
InChI Key: JVBKJYQFPNKPLQ-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-[8-(4-fluorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide is a structurally complex quinoline derivative characterized by a [1,4]dioxino[2,3-g]quinolin-9-one core. Key structural features include:

  • 8-(4-fluorobenzoyl) group: The electron-withdrawing fluorine atom at the para position of the benzoyl moiety may enhance binding interactions in biological systems.
  • N-(3,5-dimethoxyphenyl)acetamide substituent: The symmetrical methoxy groups on the phenyl ring likely influence solubility and metabolic stability.

This compound belongs to a broader class of quinoline acetamides, many of which exhibit anticancer or antimicrobial properties. Structural analogs often vary in substituents at the 8-position benzoyl group or the acetamide-linked aryl moiety, leading to distinct pharmacological profiles.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[8-(4-fluorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23FN2O7/c1-35-19-9-18(10-20(11-19)36-2)30-26(32)15-31-14-22(27(33)16-3-5-17(29)6-4-16)28(34)21-12-24-25(13-23(21)31)38-8-7-37-24/h3-6,9-14H,7-8,15H2,1-2H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVBKJYQFPNKPLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CN2C=C(C(=O)C3=CC4=C(C=C32)OCCO4)C(=O)C5=CC=C(C=C5)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23FN2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-2-[8-(4-fluorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the dioxin ring and the attachment of the functional groups. Key steps include:

    Formation of the Quinoline Core: This is achieved through a cyclization reaction involving aniline derivatives and carbonyl compounds under acidic or basic conditions.

    Introduction of the Dioxin Ring: The dioxin ring is formed via an oxidative cyclization reaction, often using reagents such as hydrogen peroxide or peracids.

    Functional Group Attachment: The methoxy, fluorobenzoyl, and acetamide groups are introduced through nucleophilic substitution, Friedel-Crafts acylation, and amidation reactions, respectively.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-2-[8-(4-fluorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can replace the methoxy or fluorobenzoyl groups with other functional groups using reagents like sodium methoxide or Grignard reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Sodium methoxide, Grignard reagents, inert atmosphere.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

N-(3,5-dimethoxyphenyl)-2-[8-(4-fluorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-2-[8-(4-fluorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to modulation of biological processes. For example, it may inhibit enzyme activity by binding to the active site or alter gene expression by interacting with DNA.

Comparison with Similar Compounds

Key Observations :

  • 3,5-dimethoxyphenyl (target) vs.
  • Quinolin-6-yl acetamides () exhibit moderate bioactivity, suggesting the 3,5-dimethoxyphenyl group in the target compound may offer a balance between potency and pharmacokinetics .

Anticancer Activity (IC50 Values):

Compound () Substituents IC50 (HT-29) IC50 (KB)
Methoxycarbazole derivatives 9-N-substituted carbazoles 3.1–12.1 μM 17.7 μM

Implications :

  • Methoxy groups (as in the target compound’s 3,5-dimethoxyphenyl group) correlate with improved cytotoxicity in carbazole analogs (e.g., IC50 = 3.1 μM for compound 5g) .
  • Fluorinated benzoyl groups (target compound) may further enhance activity compared to non-halogenated analogs, as seen in ’s higher bioactivity scores for fluorinated derivatives .

Characterization :

  • NMR and UPLC-MS data () confirm structural integrity. For example, the ethoxy analog () has a molecular ion peak at m/z 514.53 .

Biological Activity

N-(3,5-dimethoxyphenyl)-2-[8-(4-fluorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic implications.

Structure and Properties

The chemical structure of this compound can be broken down into several functional groups that contribute to its biological activity. The presence of a fluorobenzoyl moiety and a dioxinoquinoline structure are particularly noteworthy as they may influence the compound's interaction with biological targets.

Preliminary studies suggest that this compound may exert its biological effects through multiple mechanisms:

  • Enzyme Inhibition : Similar compounds have shown potential as inhibitors of various enzymes. For example, derivatives with similar structures have been investigated for their ability to inhibit cholinesterases, which are critical in neurotransmission processes .
  • Antitumor Activity : The quinoline derivatives are often studied for their anticancer properties. They may induce apoptosis in cancer cells through the modulation of cell signaling pathways such as those involving PARP (Poly(ADP-ribose) polymerase) inhibition .
  • Antioxidant Properties : Compounds with methoxy groups are frequently associated with antioxidant activities. This could imply that this compound may protect cells from oxidative stress.

Biological Activity Data

A summary of relevant biological activities and their respective findings is presented in the table below:

Activity Effect Reference
Cholinesterase InhibitionModerate inhibition
Anticancer ActivityInduces apoptosis in cancer cells
Antioxidant ActivityReduces oxidative stressGeneral knowledge

Case Studies

  • Cholinesterase Inhibition Study : A study focused on related compounds demonstrated that certain derivatives exhibited significant inhibition of acetylcholinesterase and butyrylcholinesterase with IC50 values comparable to known inhibitors like tacrine . This suggests that this compound may also possess similar inhibitory properties.
  • Antitumor Efficacy : Research on quinoline derivatives has shown promising results in inhibiting tumor growth in xenograft models. Compounds targeting PARP have demonstrated significant antitumor efficacy in preclinical studies involving BRCA-mutated cancer models .

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